2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a benzyloxy group, an oxadiazole ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxy group is introduced via a nucleophilic substitution reaction, while the oxane ring is formed through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce a variety of amine derivatives .
Scientific Research Applications
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing the compound to inhibit enzymes by mimicking natural substrates. The benzyloxy group can enhance binding affinity to certain receptors, while the oxane ring can improve the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-1-methylpyridinium triflate: This compound also features a benzyloxy group and is used in the synthesis of benzyl ethers.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Similar in structure due to the benzyloxy group, this compound is used in carbohydrate chemistry.
Uniqueness
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the combination of its oxadiazole and oxane rings, which confer distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15(12-23-11-13-4-2-1-3-5-13)18-10-16-19-17(20-24-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYFJUNNWYWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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